molecular formula C10H11F3N2O B2946637 2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol CAS No. 2199303-61-0

2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol

Cat. No. B2946637
CAS RN: 2199303-61-0
M. Wt: 232.206
InChI Key: ABSCCCWWPOFMTL-UHFFFAOYSA-N
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Description

Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The demand for TFMP derivatives has been increasing steadily in the last 30 years . The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol is its high selectivity for PP2A, which allows for the investigation of specific PP2A-regulated pathways in cells. However, the use of this compound in in vivo studies is limited by its poor solubility and bioavailability. In addition, the effects of this compound on other cellular processes and signaling pathways need to be carefully evaluated to avoid off-target effects.

Future Directions

There are several future directions for the use of 2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol in scientific research. One potential application is in the development of novel cancer therapies that target PP2A-regulated pathways. This compound can also be used to investigate the role of PP2A in other diseases, such as neurodegenerative diseases and viral infections. In addition, the development of more potent and selective PP2A inhibitors based on the this compound scaffold is an area of active research.
In conclusion, this compound is a promising compound with potential applications in drug discovery and development. Its high selectivity for PP2A and potent anti-proliferative and neuroprotective effects make it an attractive target for further research. However, more studies are needed to fully understand the mechanism of action and potential limitations of this compound in scientific research.

Synthesis Methods

The synthesis of 2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol involves the reaction of 3-(Trifluoromethyl)pyridine-2-amine with cyclobutanone in the presence of sodium hydride and acetic acid. The reaction yields this compound as a white solid with a high yield of up to 80%. The purity of this compound can be improved through recrystallization from ethanol.

Scientific Research Applications

2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol has been extensively studied for its potential applications in drug discovery and development. It has been shown to be a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA damage response. This compound has been used in several studies to investigate the role of PP2A in cancer, neurodegenerative diseases, and viral infections.

properties

IUPAC Name

2-[[3-(trifluoromethyl)pyridin-2-yl]amino]cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)6-2-1-5-14-9(6)15-7-3-4-8(7)16/h1-2,5,7-8,16H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSCCCWWPOFMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=C(C=CC=N2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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